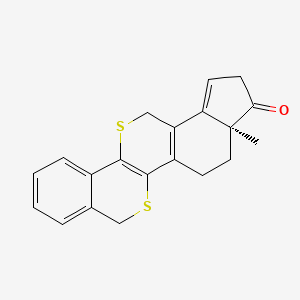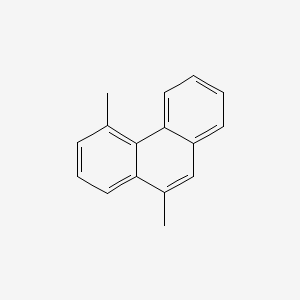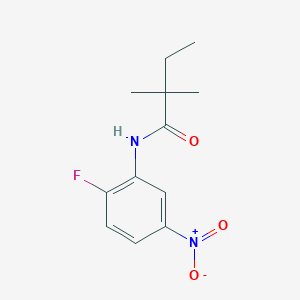![molecular formula C14H10O5 B1220213 [(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B1220213.png)
[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate
Overview
Description
[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate is an organic compound that features a benzoate ester linked to a furanone moiety through a propylidene chain. This compound is of interest due to its unique structure, which combines aromatic, ester, and furanone functionalities, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate typically involves the condensation of benzoic acid derivatives with furanone intermediates. One common method includes the esterification of benzoic acid with a suitable alcohol, followed by a Knoevenagel condensation with a furanone derivative under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate undergoes various chemical reactions, including:
Oxidation: The furanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic ring of the benzoate ester can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitrobenzoates, halobenzoates.
Scientific Research Applications
[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of [(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate involves its interaction with various molecular targets. The compound’s furanone moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ester linkage allows for hydrolysis, releasing benzoic acid, which can further participate in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like benzofuran and its derivatives share structural similarities with [(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate due to the presence of the furan ring.
Oxazoles: These compounds also contain a five-membered ring with heteroatoms, similar to the furanone moiety in the compound.
Uniqueness
This compound is unique due to its combination of aromatic, ester, and furanone functionalities, which provide a diverse range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C14H10O5 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
[(3Z)-2-oxo-3-(5-oxofuran-2-ylidene)propyl] benzoate |
InChI |
InChI=1S/C14H10O5/c15-11(8-12-6-7-13(16)19-12)9-18-14(17)10-4-2-1-3-5-10/h1-8H,9H2/b12-8- |
InChI Key |
RMGZBKKDFZICCQ-WQLSENKSSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C=C2C=CC(=O)O2 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)/C=C\2/C=CC(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C=C2C=CC(=O)O2 |
Synonyms |
7-B-H-olide 7-benzoyloxy-6-oxo-2,4-heptadiene-1,4-olide 7-benzoyloxy-6-oxo-2,4E-heptadiene-1,4-olide 7-benzoyloxy-6-oxo-2,4Z-heptadiene-1,4-olide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1220131.png)
![(2S,3S,4R,5R,6R)-6-[(10S,11R,13S,17R)-17-[(1S)-1,2-dihydroxyethyl]-11,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid](/img/structure/B1220134.png)

![2-[(E)-(2-Pyridinylimino)methyl]phenol](/img/structure/B1220136.png)








![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propyl-2-pyridinecarboxamide](/img/structure/B1220150.png)

